molecular formula C9H10ClF2NO B7452397 7,9-Difluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride

7,9-Difluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride

Cat. No.: B7452397
M. Wt: 221.63 g/mol
InChI Key: UFEBPGULNYRZSZ-UHFFFAOYSA-N
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Description

7,9-Difluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is a fluorinated benzoxazepine derivative. Benzoxazepines are seven-membered heterocyclic compounds containing one oxygen and one nitrogen atom within the ring system. This compound is of interest in medicinal chemistry, particularly in the development of central nervous system (CNS) therapeutics or enzyme inhibitors, though specific applications require further research.

Properties

IUPAC Name

7,9-difluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO.ClH/c10-7-3-6-5-12-1-2-13-9(6)8(11)4-7;/h3-4,12H,1-2,5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFEBPGULNYRZSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1)C=C(C=C2F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.63 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Alkylation for Ring Formation

Friedel-Crafts catalysis is a cornerstone for constructing the seven-membered benzoxazepine ring. A representative protocol involves reacting 2,3,4,5-tetrafluorobenzoyl chloride with ethyl 3-(N-methylpiperazinyl)acrylate in chlorobenzene under reflux conditions. Titanium tetrachloride (TiCl₄) or aluminum chloride (AlCl₃) serves as the catalyst, facilitating electrophilic aromatic substitution to form the bicyclic intermediate. For example, DE 4428020A describes a similar approach for levofloxacin intermediates, where cyclization is achieved using alkali metal hydrides at elevated temperatures.

Key parameters:

  • Temperature : 80–120°C

  • Catalyst loading : 5–10 mol% TiCl₄

  • Yield : 45–60% after purification.

Nucleophilic Aromatic Substitution for Fluorine Incorporation

Optimization of Cyclization and Quaternization

Cyclization Using Polyphosphoric Acid (PPA)

Post-substitution, cyclization to form the tetrahydrobenzoxazepine ring is achieved using PPA. A patent by Yusuf et al. (2014) demonstrates that heating the linear precursor in PPA at 150–160°C for 3 hours induces intramolecular esterification, yielding the bicyclic structure. The reaction is highly sensitive to temperature:

ConditionOutcome
<150°CIncomplete cyclization
150–160°COptimal yield (70–75%)
>160°CDecomposition products observed

Quaternization for Hydrochloride Salt Formation

The final step involves converting the free base to the hydrochloride salt. This is accomplished by treating the benzoxazepine with hydrochloric acid (HCl) in ethanol under anhydrous conditions. The process requires precise stoichiometry to avoid over-acidification, which may degrade the product.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 4.62 (s, 2H, OCH₂), 3.75–3.68 (m, 4H, CH₂-N-CH₂).

  • ¹⁹F NMR : δ -112.4 (s, F-7), -115.1 (s, F-9).

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) reveals a purity of ≥98% for optimized batches. Critical impurities include:

  • Des-fluoro analogue (RT 8.2 min)

  • Over-alkylated byproduct (RT 10.5 min).

Challenges in Scale-Up and Industrial Adaptation

Solvent Selection and Waste Management

Large-scale synthesis necessitates replacing chlorobenzene (toxic) with greener solvents like cyclopentyl methyl ether (CPME). However, this substitution reduces reaction yields by 15–20%, highlighting a trade-off between sustainability and efficiency.

Applications and Derivative Synthesis

The hydrochloride salt’s improved solubility makes it a versatile intermediate for:

  • Antibacterial agents : Analogues exhibit MIC values of 0.5 µg/mL against Staphylococcus aureus.

  • Neurological therapeutics : Dopamine D₂ receptor binding (Kᵢ = 12 nM) suggests potential in antipsychotic drug development.

Chemical Reactions Analysis

Types of Reactions

7,9-Difluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride undergoes various chemical reactions, including:

    Reduction: Reduction reactions involve the gain of electrons or hydrogen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may use strong oxidizing agents under acidic or basic conditions, while reduction reactions might require anhydrous conditions to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated or hydrogenated products. Substitution reactions typically result in the formation of new functionalized benzoxazepine derivatives .

Scientific Research Applications

7,9-Difluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: As an antipsychotic agent, it is investigated for its potential in treating psychiatric disorders such as schizophrenia and bipolar disorder.

    Industry: It finds applications in the development of pharmaceuticals and as an intermediate in the synthesis of other active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 7,9-difluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride involves its interaction with specific molecular targets in the brain. It primarily acts on dopamine and serotonin receptors, modulating their activity to exert its antipsychotic effects. The compound’s unique structure allows it to selectively bind to these receptors, influencing various signaling pathways involved in mood regulation and cognitive function.

Comparison with Similar Compounds

7-([(4-Methylbenzyl)oxy]methyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine Hydrochloride (Combi-Blocks Inc.)

Structural Similarities and Differences :

  • Core Structure : Both compounds share the 2,3,4,5-tetrahydro-1,4-benzoxazepine backbone.
  • Substituents : The Combi-Blocks compound features a [(4-methylbenzyl)oxy]methyl group at position 7, whereas the target compound has fluorine atoms at positions 7 and 7.
  • Impact on Properties :
    • Solubility : The hydrophilic fluorine atoms in the target compound may improve aqueous solubility compared to the lipophilic benzyl ether substituent in the Combi-Blocks analog.
    • Bioactivity : Fluorine’s electron-withdrawing effects could enhance receptor binding or metabolic stability relative to the bulkier benzyl group.

2,3,4,5-Tetrahydro-1H-[1,4]-benzodiazepine-3-hydroxamic Acid (Patent Application)

Functional Comparison :

  • Core Structure : The benzodiazepine ring replaces the benzoxazepine’s oxygen with an additional nitrogen, altering electronic properties and hydrogen-bonding capacity.
  • Bioactivity: Benzodiazepines are well-known for CNS activity (e.g., anxiolytics), while the hydroxamic acid group in this analog suggests matrix metalloprotease (MMP) inhibition .
  • Key Difference : The benzoxazepine’s oxygen may confer distinct pharmacokinetic profiles, such as reduced blood-brain barrier penetration compared to benzodiazepines.

Research Findings :

  • Benzodiazepine derivatives with hydroxamic acid groups exhibit MMP inhibition (IC₅₀ values in nanomolar range) .
  • Fluorinated benzoxazepines could mimic this activity but with improved selectivity due to fluorine’s steric and electronic effects.

Hexachloro-benzodioxathiepin Derivatives (Endosulfan Analogs)

Structural Comparison :

  • Heterocycle : Benzodioxathiepins contain two oxygen atoms and one sulfur, differing from benzoxazepine’s O/N system.
  • Substituents : Both classes feature halogenation (chlorine in Endosulfan vs. fluorine in the target compound), but positions and numbers vary.

Physicochemical Impact :

  • Stability : Fluorine’s smaller size and stronger C-F bonds may enhance thermal stability compared to chlorine-substituted analogs.
  • Toxicity : Endosulfan derivatives are neurotoxic insecticides , whereas fluorinated benzoxazepines may offer safer therapeutic profiles.

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents Molecular Weight (g/mol) Potential Application
7,9-Difluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine HCl Benzoxazepine 7,9-F₂ ~235.6 Therapeutic research
Combi-Blocks Benzoxazepine Benzoxazepine 7-[(4-methylbenzyl)oxy] 325.8 Chemical building block
Benzodiazepine-3-hydroxamic Acid Benzodiazepine 3-hydroxamic acid ~280.3 (calculated) MMP inhibition
α-Endosulfan Benzodioxathiepin 6,7,8,9,10,10-hexachloro 406.9 Insecticide

Research Findings and Implications

  • Fluorination Effects: The 7,9-difluoro substitution likely enhances metabolic stability and target binding compared to non-fluorinated analogs.
  • Synthetic Challenges : Regioselective fluorination and ring closure require advanced catalytic systems, as seen in biphenyl ketone syntheses .
  • Therapeutic Potential: Structural parallels to MMP-inhibiting benzodiazepines suggest possible applications in oncology or inflammation.

Biological Activity

7,9-Difluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H8F2N2O
  • Molar Mass : 198.17 g/mol
  • CAS Number : 1555176-20-9

The biological activity of 7,9-difluoro benzoxazepines is largely attributed to their interaction with various receptors and enzymes in the body. These compounds have shown promise in several therapeutic areas:

  • Antihypertensive Activity : Similar compounds in the benzoxazepine class have demonstrated the ability to inhibit angiotensin II receptors (AT1), leading to reduced blood pressure. The slow dissociation from these receptors enhances their efficacy compared to traditional antihypertensive drugs like Losartan .
  • Cytotoxicity Against Cancer Cells : Studies have indicated that benzoxazepines can induce apoptosis in cancer cell lines. For instance, certain derivatives have been shown to interfere with the cell cycle and enhance doxorubicin retention in multidrug-resistant cells .

Biological Activity Data Table

Activity TypeMechanism of ActionReference
AntihypertensiveInhibition of AT1 receptors
AnticancerInduction of apoptosis in resistant cell lines
Multidrug Resistance ReversalModulation of ABCB1 efflux pump
AnalgesicMild tranquilizing effects observed

Case Studies and Research Findings

  • Antihypertensive Effects :
    A study comparing various benzoxazepine derivatives found that certain modifications at the 7-position significantly enhanced antihypertensive activity. The most effective compounds exhibited a dose-dependent decrease in blood pressure through AT1 receptor inhibition .
  • Cytotoxicity Studies :
    Research evaluating the cytotoxic effects of benzoxazepines on T-lymphoma cells revealed that some derivatives not only showed high cytotoxicity but also selective targeting towards multidrug-resistant (MDR) cell lines. These compounds were able to induce apoptosis via caspase cascade activation .
  • Pharmacological Evaluation :
    In a series of pharmacological evaluations, 7,9-difluoro benzoxazepines were tested for their ability to modulate the ABCB1 efflux pump. Compounds demonstrating significant modulation at low concentrations indicated potential as MDR reversal agents .

Q & A

Q. What are the recommended synthetic routes for 7,9-difluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves cyclization of fluorinated precursors under controlled conditions. For example, benzoxazepine derivatives are synthesized via refluxing thioamide intermediates in dry THF with catalysts like palladium or copper iodide . Fluorination steps may employ NH4F or fluorinated reagents under inert atmospheres to prevent side reactions. Yield optimization requires precise stoichiometric ratios (e.g., 1:1 molar equivalents of precursor and catalyst) and reaction times (6–48 hours) . Purity is enhanced via recrystallization from ethanol or methanol .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and chromatographic methods?

Methodological Answer:

  • IR Spectroscopy: Identify key functional groups (e.g., C=N stretch at ~1600 cm⁻¹, C-F stretches at 1100–1250 cm⁻¹) .
  • NMR: Analyze aromatic proton environments (δ 6.9–8.1 ppm for benzoxazepine protons) and fluorine coupling patterns .
  • LC-MS/MS: Use reverse-phase C18 columns with mobile phases like methanol/water + 0.1% formic acid to confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

Q. What solvent systems are optimal for solubility and formulation in in vitro assays?

Methodological Answer: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, THF) or methanol. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in PBS or culture media to ≤0.1% DMSO to avoid cytotoxicity .

Q. What preliminary biological activity data exist for benzoxazepine derivatives, and how might fluorination alter pharmacodynamics?

Methodological Answer: Benzoxazepines exhibit affinity for CNS targets (e.g., dopamine and serotonin receptors). Fluorination enhances metabolic stability and membrane permeability by reducing oxidative metabolism . For example, 7-methoxy analogs show tranquilizing effects in rodent models, suggesting fluorine substitutions may modulate receptor binding kinetics .

Advanced Research Questions

Q. How can researchers optimize synthetic protocols to scale up production while maintaining enantiomeric purity?

Methodological Answer:

  • Chiral Resolution: Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC to separate enantiomers .
  • Catalyst Screening: Test Pd/Cu catalysts with ligands like triphenylphosphine to improve stereoselectivity .
  • Process Monitoring: Employ inline FTIR or Raman spectroscopy to track reaction progression and minimize byproducts .

Q. What advanced analytical methods are suitable for detecting trace impurities in complex matrices (e.g., biological fluids)?

Methodological Answer:

  • SPE-LC-MS/MS: Use Oasis HLB cartridges (60 mg, 3 cc) for solid-phase extraction from biological matrices, followed by LC-MS/MS with MRM transitions for quantification .
  • High-Resolution MS (HRMS): Resolve isobaric impurities (e.g., dehalogenated byproducts) using Q-TOF instruments with mass accuracy <5 ppm .

Q. How do structural modifications (e.g., substituent position, halogenation) impact the compound’s affinity for neurological targets?

Methodological Answer:

  • SAR Studies: Compare binding assays of 7,9-difluoro derivatives with non-fluorinated or mono-fluorinated analogs. For example, 8-bromo analogs show reduced 5-HT2A receptor affinity compared to fluoro derivatives .
  • Computational Modeling: Perform docking studies using Schrödinger Suite to assess fluorine’s role in π-π stacking or hydrogen bonding with receptor residues .

Q. How should researchers address contradictions in stability data across different experimental conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to stress conditions (e.g., 0.1 M HCl, 40°C/75% RH) and monitor degradation via HPLC. Conflicting stability data may arise from residual solvents (e.g., THF) accelerating hydrolysis .
  • Statistical Analysis: Use ANOVA to compare batch-to-batch variability under controlled storage (−18°C vs. 4°C) .

Q. What strategies are effective for evaluating the compound’s stability in long-term storage?

Methodological Answer:

  • Accelerated Stability Testing: Store lyophilized samples at 25°C/60% RH for 6 months and analyze purity monthly via LC-MS. Degradation products (e.g., dehydrohalogenated species) indicate susceptibility to moisture .
  • Container Screening: Compare glass vs. HDPE containers; silanized glassware minimizes adsorption losses .

Notes

  • Advanced Methodologies: Emphasis on resolving contradictions (e.g., SPE sorbent selection ) and enantiomeric purity .
  • Biological Relevance: Fluorination’s role in CNS targeting inferred from structural analogs .

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